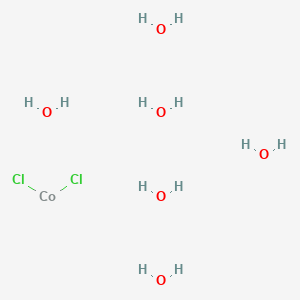
Dichlorocobalt hexahydrate
描述
Dichlorocobalt hexahydrate, also known as cobalt(II) chloride hexahydrate, is a coordination compound with the molecular formula CoCl₂·6H₂O and a molecular weight of 237.923 g/mol . It appears as pink to red crystalline solids and is highly hygroscopic, transitioning to blue anhydrous CoCl₂ upon dehydration at ~86°C . The compound is widely utilized in:
- Catalysis: As a precursor in organic synthesis and industrial processes .
- Pigments: In cobalt-based dyes and humidity-sensitive indicators .
- Nutrition: As a cobalt supplement in animal feed .
- Research: A reagent for studying metal-ion interactions in biological systems .
Safety considerations include its classification as a Category 2 carcinogen (H351) and environmental hazard due to cobalt’s toxicity .
科学研究应用
Catalysis
Dichlorocobalt hexahydrate has been used as a catalyst in organic synthesis. Its ability to form complexes with various ligands enhances the reaction rates and selectivity in processes such as oxidation and polymerization. For example, it has been employed in the synthesis of phenoxazinone derivatives, showcasing its utility in catalyzing complex organic transformations .
Coordination Chemistry
The compound serves as a precursor for synthesizing other cobalt complexes. These complexes often exhibit interesting properties such as luminescence and magnetic behavior, making them valuable for research in materials science and nanotechnology. Studies have demonstrated that this compound can coordinate with different ligands to form stable complexes that are useful in various applications, including sensors and electronic devices .
Biological Applications
Research indicates potential biological applications of this compound due to its interaction with biological systems. It has been studied for its effects on enzyme activities and cellular processes. For instance, cobalt ions can influence the activity of certain enzymes involved in metabolism and cellular signaling pathways, which may have implications for understanding diseases such as cancer and diabetes .
Electroplating
This compound is utilized in electroplating processes to produce cobalt coatings on various substrates. These coatings enhance corrosion resistance and improve wear properties, making them suitable for applications in automotive and aerospace industries.
Pigments
In the pigment industry, this compound is used to produce cobalt-based pigments known for their vibrant blue color and stability under heat and light exposure. These pigments are widely used in ceramics, glass, and plastics .
Toxicological Considerations
While this compound has numerous applications, it is essential to consider its toxicological profile. Studies have shown that cobalt compounds can cause skin sensitization and respiratory issues upon prolonged exposure . Therefore, handling precautions are necessary when working with this compound.
Catalytic Applications in Organic Synthesis
A recent study highlighted the use of this compound as a catalyst for synthesizing phenoxazinone derivatives through a one-pot reaction involving aniline derivatives and β-keto esters. The study reported high yields and selectivity, demonstrating the effectiveness of this compound in catalysis .
Biological Impact on Enzyme Activity
Another case study investigated the effects of cobalt chloride on enzyme activity related to glucose metabolism. The results indicated that cobalt ions could modulate the activity of key enzymes involved in glucose homeostasis, suggesting potential therapeutic applications for diabetes management .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Catalysis | Enhances reaction rates in organic synthesis | Synthesis of phenoxazinone derivatives |
| Coordination Chemistry | Forms stable complexes with various ligands | Development of sensors |
| Biological Research | Influences enzyme activities | Modulation of glucose metabolism |
| Electroplating | Produces cobalt coatings for corrosion resistance | Automotive parts |
| Pigments | Used in producing stable blue pigments | Ceramics and plastics |
化学反应分析
Decomposition Reactions
Thermal and chemical dehydration pathways include:
| Condition | Reaction | Product |
|---|---|---|
| Heating (40–125°C) | CoCl₂·6H₂O → CoCl₂·nH₂O + (6−n)H₂O (n = 2, 1) | Lower hydrates |
| High-temperature heating | CoCl₂·6H₂O → CoCl₂ (anhydrous) + 6H₂O | Anhydrous cobalt chloride |
| With trimethylsilyl chloride | CoCl₂·6H₂O + 12 (CH₃)₃SiCl → CoCl₂ + 6[(CH₃)₃Si]₂O + 12 HCl | Anhydrous CoCl₂ |
Thermal decomposition above 335°C produces cobalt oxides and hydrogen chloride .
Redox Reactions
Cobalt(II) undergoes oxidation or reduction depending on ligands and conditions:
Coordination Chemistry
The octahedral [Co(H₂O)₄Cl₂]⁰ complex undergoes ligand substitution:
| Reactant | Product | Application |
|---|---|---|
| NH₃ (excess) | [Co(NH₃)₆]²⁺ | Catalyst synthesis |
| Ethylenediamine | [Co(en)₃]²⁺ | Chelation studies |
| CN⁻ | [Co(CN)₆]³⁻ | Electroplating |
The SMILES notation O.O.O.O.O.O.Cl[Co]Cl confirms the hydration structure .
Biochemical Interactions
Cobalt ions (Co²⁺) released from CoCl₂·6H₂O exhibit dose-dependent effects:
| Cell Line | IC₅₀ (mg/L) | Mechanism | Outcome |
|---|---|---|---|
| PC-3 | 21.91 | ROS ↑, mitochondrial Δψ ↓, caspase-3 ↑ | Apoptosis (80% cell death) |
| A549 | 29.81 | ROS-mediated DNA damage | G0/G1 cell cycle arrest |
| IMR-32 | 7.12 | LDH leakage (mild necrosis) | 79% inhibition at 100 mg/L |
Normal 293T cells show higher resistance (IC₅₀ = 48.1 mg/L) .
相似化合物的比较
Comparison with Similar Hexahydrate Compounds
Physical and Chemical Properties
The table below compares dichlorocobalt hexahydrate with structurally analogous transition metal chloride and perchlorate hexahydrates:
Structural and Functional Differences
Coordination Chemistry
- Cobalt(II) chloride hexahydrate : Forms octahedral [Co(H₂O)₆]²⁺ complexes, with chloride ions as counterions .
- Nickel(II) chloride hexahydrate : Adopts a similar octahedral geometry but exhibits higher thermal stability (melting point = 140°C vs. cobalt’s dehydration at 86°C) .
- Perchlorate analogs (e.g., Zn(ClO₄)₂·6H₂O): Contain strongly oxidizing ClO₄⁻ anions, making them reactive in redox reactions .
属性
分子式 |
Cl2CoH12O6 |
|---|---|
分子量 |
237.93 g/mol |
IUPAC 名称 |
dichlorocobalt;hexahydrate |
InChI |
InChI=1S/2ClH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
InChI 键 |
GFHNAMRJFCEERV-UHFFFAOYSA-L |
规范 SMILES |
O.O.O.O.O.O.Cl[Co]Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













